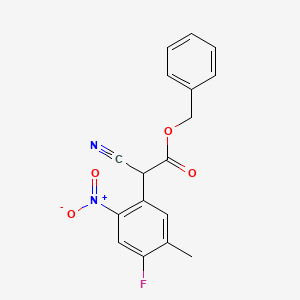

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4/c1-11-7-13(16(20(22)23)8-15(11)18)14(9-19)17(21)24-10-12-5-3-2-4-6-12/h2-8,14H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYULZAQZZQQAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])C(C#N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented in two primary stages, beginning with the preparation of a key aromatic precursor followed by a nucleophilic aromatic substitution to yield the final product. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed experimental protocols and mechanistic insights.

Introduction and Strategic Overview

This compound (CAS No. 1071974-01-0) is a substituted phenylacetate derivative. Its structure, featuring a nitro-activated aromatic ring, a quaternary stereocenter, and multiple functional groups, makes it a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds with potential biological activity.

The synthetic strategy detailed herein is centered around a key Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is predicated on the high reactivity of an activated aryl fluoride towards a soft carbon nucleophile. The overall synthesis is dissected into two logical and experimentally validated stages:

-

Stage 1: Synthesis of the Activated Aromatic Precursor: Preparation of 1,4-difluoro-2-methyl-5-nitrobenzene via electrophilic nitration of 2,5-difluorotoluene.

-

Stage 2: Nucleophilic Aromatic Substitution (SNAr): Reaction of the precursor with benzyl 2-cyanoacetate to construct the target molecule.

This pathway was designed for its efficiency, high yields, and reliance on well-established and understood chemical transformations.

Synthesis Pathway Visualization

The two-stage synthesis is illustrated below. The first stage involves the regioselective nitration of a commercially available starting material. The second, crucial stage is the SNAr reaction where the fluorine atom at the C-4 position, activated by the electron-withdrawing nitro group, is displaced by the carbanion of benzyl 2-cyanoacetate.

Caption: Overall synthetic workflow for the target molecule.

Stage 1: Synthesis of 1,4-Difluoro-2-methyl-5-nitrobenzene

Mechanistic Rationale

The synthesis of the key intermediate, 1,4-difluoro-2-methyl-5-nitrobenzene, is achieved through the electrophilic aromatic substitution (nitration) of 2,5-difluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating, but also ortho, para-directing. The nitration occurs at the C-4 position, which is para to one fluorine and ortho to the methyl group. This position is sterically accessible and electronically favored. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from potassium nitrate and concentrated sulfuric acid, which then attacks the electron-rich aromatic ring.

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 1,4-difluoro-2-methyl-5-nitrobenzene.[1]

Materials and Equipment:

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity |

|---|---|---|---|

| 2,5-Difluorotoluene | 452-66-4 | 128.12 | 0.544 g (4.25 mmol) |

| Potassium Nitrate (KNO₃) | 7757-79-1 | 101.10 | 0.430 g (4.25 mmol) |

| Sulfuric Acid (conc., 98%) | 7664-93-9 | 98.08 | 5.0 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | ~40 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

| Ice | N/A | N/A | ~25 g |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add concentrated sulfuric acid (5.0 mL).

-

Cool the sulfuric acid to 0 °C.

-

While stirring vigorously, add 2,5-difluorotoluene (0.544 g, 4.25 mmol) to the cold acid.

-

In a single portion, carefully add potassium nitrate (0.430 g, 4.25 mmol) to the stirred solution at 0 °C.

-

Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (approx. 28 °C).

-

Continue stirring at this temperature overnight to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~25 g) in a beaker with stirring to quench the reaction.

-

Transfer the resulting mixture to a separatory funnel and extract the product with ethyl acetate (40 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting product, 1,4-difluoro-2-methyl-5-nitrobenzene, is obtained as a light red oil (expected yield: ~0.555 g, 91%).[1]

Stage 2: Synthesis of this compound

Mechanistic Rationale

This stage is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] The reaction requires three components: an activated aromatic ring, a leaving group, and a nucleophile.

-

Activated Aromatic Ring: The benzene ring of 1,4-difluoro-2-methyl-5-nitrobenzene is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group.

-

Leaving Group: The fluorine atom at the C-4 position is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

-

Nucleophile: Benzyl 2-cyanoacetate possesses an acidic α-hydrogen. In the presence of a base, this proton is abstracted to form a resonance-stabilized carbanion (enolate), which is a potent carbon nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. Subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the final product.

Experimental Protocol

Materials and Equipment:

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity |

|---|---|---|---|

| 1,4-Difluoro-2-methyl-5-nitrobenzene | 141412-60-4 | 173.12 | (1.0 eq) |

| Benzyl 2-cyanoacetate | 14447-18-8 | 175.18 | (1.1 eq) |

| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | (1.2 eq) |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |

| Saturated NH₄Cl solution | N/A | N/A | For quenching |

| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |

| Brine | N/A | N/A | For washing |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous DMF to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice-water bath.

-

In a separate flask, dissolve benzyl 2-cyanoacetate (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the benzyl 2-cyanoacetate solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium enolate (evolution of hydrogen gas will be observed).

-

Add a solution of 1,4-difluoro-2-methyl-5-nitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aryl fluoride.

-

Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR: To confirm the molecular structure and the successful formation of the C-C bond.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₇H₁₃FN₂O₄, MW: 344.30 g/mol ).

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the nitrile (C≡N), ester carbonyl (C=O), and nitro (NO₂) groups.

-

Melting Point: To assess the purity of the crystalline solid product.

Safety and Handling

-

Concentrated Sulfuric Acid and Nitric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

-

Nitration Reactions: These reactions are exothermic and can proceed vigorously if not properly controlled. Maintain strict temperature control, especially during the addition of reagents.[4]

-

Sodium Hydride (NaH): This is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use anhydrous solvents.

-

Organic Solvents (DMF, Ethyl Acetate): These are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Conclusion

The described two-stage synthesis provides a reliable and efficient pathway to this compound. The methodology relies on fundamental and well-documented reactions in organic chemistry, namely electrophilic aromatic nitration and nucleophilic aromatic substitution. The detailed protocols and mechanistic discussions within this guide offer the necessary information for researchers to successfully replicate this synthesis and utilize the target molecule in further drug discovery and development efforts.

References

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]

-

Aromatic Substitution. Vapourtec Flow Chemistry. Available at: [Link]

Sources

Physicochemical properties of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Authored by: A Senior Application Scientist

Disclaimer: This document provides a comprehensive theoretical framework for the characterization of this compound. The specific experimental values presented are hypothetical and intended for illustrative purposes. All proposed methodologies should be conducted in a controlled laboratory setting by qualified personnel.

Introduction: Unveiling a Novel Phenylacetate Derivative

This compound, with the CAS Number 1071974-01-0, is a complex organic molecule belonging to the nitrophenylacetate class of compounds.[1] Its structure, featuring a fluorinated and methylated nitrophenyl ring, a cyano group, and a benzyl ester, suggests a rich and multifaceted chemical profile. The presence of these functional groups indicates potential for diverse chemical reactions and biological activities, making it a compound of significant interest for researchers in medicinal chemistry and materials science.

The nitrophenylacetate scaffold is a well-established pharmacophore and a versatile synthetic intermediate. For instance, p-nitrophenyl acetate is widely used as a substrate in enzyme assays to study the kinetics of esterases and lipases due to the chromogenic nature of its hydrolysis product, p-nitrophenolate.[2][3][4] The introduction of a cyano group and additional substituents on the phenyl ring, as seen in the target molecule, can significantly modulate its electronic properties, reactivity, and steric hindrance, potentially leading to novel applications. This guide provides a comprehensive roadmap for the elucidation of its core physicochemical properties, laying the groundwork for its potential development as a therapeutic agent or a functional material.

Synthesis and Structural Elucidation: A Proposed Pathway and Spectroscopic Characterization

While the specific synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and related transformations. A potential approach involves the nucleophilic substitution of a suitable benzyl halide with a carbanion generated from a substituted phenylacetonitrile.

Proposed Synthetic Workflow

The synthesis could commence from a commercially available substituted fluorotoluene, which would undergo nitration followed by functional group manipulations to introduce the cyanoacetic ester moiety. The final step would likely be an esterification or an alkylation to introduce the benzyl group.

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization Protocol

The unambiguous identification and structural confirmation of the synthesized compound are paramount. A multi-pronged spectroscopic approach is essential for a comprehensive analysis.

| Technique | Purpose | Anticipated Key Features |

| ¹H NMR | To determine the number and connectivity of protons. | Signals corresponding to the benzyl group (aromatic and methylene protons), the aromatic proton on the nitrophenyl ring, the methyl protons, and the methine proton adjacent to the cyano group. |

| ¹³C NMR | To identify the carbon framework of the molecule. | Resonances for the carbonyl carbon of the ester, the nitrile carbon, aromatic carbons, and aliphatic carbons. |

| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or a multiplet depending on the coupling with neighboring protons. |

| FT-IR | To identify key functional groups. | Characteristic stretching frequencies for C=O (ester), C≡N (nitrile), C-NO₂ (nitro), and C-F bonds. |

| Mass Spectrometry (HRMS) | To determine the exact molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₇H₁₃FN₂O₄.[5] |

Core Physicochemical Properties: A Comprehensive Evaluation

A thorough understanding of the physicochemical properties of a compound is critical for its development, influencing aspects from formulation and delivery to biological activity and stability.

Physical State and Appearance

The physical state (e.g., crystalline solid, amorphous powder, oil) and appearance (color, odor) should be documented at standard temperature and pressure.

Melting Point Determination

The melting point is a crucial indicator of purity for crystalline solids. A sharp melting point range suggests a high degree of purity. For a related compound, Cyano-(2-nitro-5-trifluoromethyl-phenyl)-acetic acid benzyl ester, a melting point of 70-72 °C has been reported, suggesting that the target compound is likely to be a solid at room temperature.

Experimental Protocol:

-

A small amount of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Solubility Profile

The solubility of the compound in various solvents is a critical parameter for its application in solution-based assays, formulations, and further chemical modifications.

Experimental Protocol:

-

A known amount of the compound (e.g., 1 mg) is added to a specific volume of solvent (e.g., 1 mL) in a vial.

-

The mixture is vortexed or sonicated at a controlled temperature.

-

The solubility is determined by visual inspection (clear solution) or quantified using techniques like HPLC.

-

A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, DMSO, dichloromethane, hexane).

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule is predominantly nonpolar due to the aromatic rings. |

| Ethanol/Methanol | Moderate | The ester and nitro groups may provide some polarity for interaction with protic solvents. |

| DMSO/DMF | High | These polar aprotic solvents are generally good solvents for a wide range of organic molecules. |

| Dichloromethane | High | A good solvent for moderately polar organic compounds. |

| Hexane | Low | The molecule is likely too polar to be highly soluble in nonpolar aliphatic solvents. |

Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a key determinant of a drug's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Experimental Protocol (Shake-Flask Method):

-

A solution of the compound is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases.

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Chemical Stability

Assessing the stability of the compound under various conditions is crucial for determining its shelf-life and handling requirements. The hydrolysis of the ester bond, particularly given the electron-withdrawing nature of the nitrophenyl group, is a potential degradation pathway. The hydrolysis of nitrophenyl acetates is a well-documented phenomenon.[6][7]

Experimental Protocol (Forced Degradation Study):

-

Solutions of the compound are prepared in acidic, basic, and neutral aqueous media.

-

Aliquots are exposed to heat and light.

-

Samples are taken at various time points and analyzed by a stability-indicating method (e.g., HPLC) to monitor the degradation of the parent compound and the formation of any degradation products.

Caption: Workflow for assessing the chemical stability of the compound.

Potential Biological and Pharmacological Relevance

The structural motifs present in this compound suggest several avenues for biological investigation. The nitrophenyl group is present in various bioactive molecules, and its reduction to an aniline can be a key metabolic step. Furthermore, compounds containing benzyl phenyl ketone derivatives, which share some structural similarities, have been investigated for antibacterial and 5-lipoxygenase inhibitory activities.[8]

A primary area of interest would be to evaluate its potential as an enzyme inhibitor, given the prevalence of nitrophenyl acetate derivatives as substrates in enzymatic assays. The cyano group can also participate in various interactions with biological targets. Initial screening could involve a panel of enzymes, including esterases, lipases, and proteases, to identify any inhibitory activity.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the systematic characterization of the physicochemical properties of this compound. The proposed experimental workflows, grounded in established scientific principles and supported by literature on analogous compounds, provide a robust framework for elucidating the fundamental characteristics of this novel molecule. The data generated from these studies will be invaluable for guiding its future development in medicinal chemistry, materials science, or as a tool for chemical biology research. Further investigations into its biological activities, metabolic fate, and potential mechanisms of action will be crucial next steps in unlocking the full potential of this promising compound.

References

- Chemsrc. (2025-09-27). This compound.

- ResearchGate. (2025-08-09). (PDF) Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA).

- Laibo Chem. This compound.

- lookchem. Cas 830-03-5,4-NITROPHENYL ACETATE.

- Fluorochem. This compound.

- ResearchGate. (2025-08-06). (PDF) Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol.

- PubMed. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase.

- Sigma-Aldrich. Cyano-(2-nitro-5-trifluoromethyl-phenyl)-acetic acid benzyl ester.

- Sigma-Aldrich. 4-Nitrophenyl acetate (N8130) - Product Information Sheet.

- Smolecule. This compound, 95% Purity, C17H13FN2O4, 5 grams.

- PubChem. Methyl 2-cyano-2-(2-nitrophenyl)acetate.

- MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.

- PubMed. New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies.

Sources

- 1. CAS#:1071974-01-0 | this compound | Chemsrc [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure elucidation of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

An In-Depth Technical Guide to the Structural Elucidation of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of this compound, a complex organic molecule featuring multiple functional groups and stereogenic potential. We will explore a multi-technique, synergistic approach, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes the rationale behind experimental choices and the logical framework for piecing together spectroscopic data to build a coherent and validated molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of modern structural elucidation workflows.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₇H₁₃FN₂O₄) is a substituted phenylacetate derivative.[1][2] Compounds of this class are significant as intermediates in organic synthesis, potentially leading to novel heterocyclic compounds or molecules with pharmacological activity. Given the presence of a stereocenter at the α-carbon and the complex substitution pattern on the phenyl ring, a rigorous and multi-faceted analytical approach is not merely recommended but essential for its definitive characterization.

Our strategy is built upon a logical progression, beginning with the fundamental molecular formula and culminating in the fine details of atomic connectivity and spatial arrangement.[3] This hierarchical approach ensures that each piece of analytical data builds upon and is validated by the last, creating a self-consistent and trustworthy structural assignment.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Unsaturation

Rationale: Before probing the intricate connectivity of atoms, we must first establish the fundamental building blocks: the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS is superior to low-resolution MS for this initial step because its mass accuracy (typically < 5 ppm) can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to adduct with a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺).

-

Analysis: The exact mass of the molecular ion is measured and compared against theoretical masses for possible elemental compositions using the instrument's software.

Expected Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃FN₂O₄ |

| Theoretical Mass ([M+H]⁺) | 341.0932 Da |

| Observed Mass ([M+H]⁺) | 341.0930 Da |

| Mass Accuracy | < 1 ppm |

This result confirms the molecular formula C₁₇H₁₃FN₂O₄. From this, the Index of Hydrogen Deficiency (IHD), or degree of unsaturation, is calculated to be 12. This high value immediately suggests the presence of multiple rings and/or double/triple bonds, which we expect from the two aromatic rings (IHD=4 each), the ester carbonyl (IHD=1), the nitrile group (IHD=2), and the nitro group (IHD=1).

Functional Group Identification: Infrared Spectroscopy

Rationale: FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[3] It serves as a quick check to ensure the major structural motifs are present before moving to more complex analyses.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Weak | Aliphatic C-H Stretch (Methyl, Methylene) |

| ~2250 | Medium-Weak | C≡N Stretch (Nitrile) |

| ~1750 | Strong | C=O Stretch (Ester Carbonyl) |

| ~1600, ~1475 | Medium | Aromatic C=C Bending |

| ~1530, ~1350 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Medium | C-F Stretch |

The presence of strong absorptions for the ester carbonyl and nitro groups, along with a characteristic nitrile peak, provides immediate and strong support for the proposed gross structure.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assembly of the molecular skeleton.

Caption: Key HMBC correlations confirming the molecular backbone.

-

H-10 to C-8, C-9, C-1, C-6: This is the most critical set of correlations. It firmly places the α-proton (H-10) adjacent to the ester carbonyl (C-8), the nitrile (C-9), and the substituted phenyl ring (C-1, C-6).

-

H-11 to C-8, C-12: The benzylic protons (H-11) correlating to the ester carbonyl (C-8) and the benzyl ring's quaternary carbon (C-12) confirms the structure of the benzyl ester moiety.

-

H-3 to C-1, C-5: Confirms the position of H-3 on the nitrophenyl ring.

-

H-6 to C-2, C-4: Confirms the position of H-6 on the nitrophenyl ring.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Rationale: While NMR provides an unparalleled view of the molecule's structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. [6][7]It provides precise bond lengths, bond angles, and torsional angles, serving as the ultimate confirmation of the proposed structure. [8] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step. [6]Grow a single crystal of the compound (>0.1 mm) of high quality. Methods include slow evaporation from a suitable solvent (e.g., ethyl acetate/hexane), vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. [6]3. Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. Computational methods are used to solve the phase problem, generating an electron density map into which the atomic model is built and refined to best fit the experimental data. [6] Expected Outcome: An X-ray crystal structure would provide the ultimate validation of the connectivity established by NMR. It would also reveal:

-

Conformation: The preferred spatial orientation of the benzyl and nitrophenyl groups relative to each other.

-

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

-

Absolute Stereochemistry: If a chiral starting material or resolving agent is used and the crystal forms in a chiral space group, the absolute configuration of the stereocenter (C-10) can be determined.

Conclusion: An Integrated and Self-Validating Approach

References

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2940-2944.

- Cid, M., & Bravo, J. (Eds.). (2015).

-

Chem Wonders. (2020, June 18). structure elucidation | Interactive session | Spectral analysis. YouTube. Retrieved from [Link]

-

University of Alcalá. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Iraqi Chemical Society, 11(1), 69-74.

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

AHH Chemical. (n.d.). This compound, 95% Purity, C17H13FN2O4, 5 grams. Retrieved from [Link]

-

Laibo Chem. (n.d.). This compound, Package: 50mg. Retrieved from [Link]

-

Laibo Chem. (n.d.). This compound, Package: 1g. Retrieved from [Link]

- Cazzaniga, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)

-

MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]

- Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1548.

-

ResearchGate. (2020). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

-

PubMed Central. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

-

Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound Price. Retrieved from [Link]

-

ResearchGate. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]

Sources

- 1. CAS#:1071974-01-0 | this compound | Chemsrc [chemsrc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. jchps.com [jchps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are working with or have an interest in the characterization of complex small molecules.

Introduction

This compound, with the molecular formula C₁₇H₁₃FN₂O₄, is a substituted phenylacetate derivative.[1][2][3][4][5][6] The structural complexity of this molecule, featuring a chiral center, a nitroaromatic ring, and a benzyl ester, necessitates a thorough spectroscopic and spectrometric characterization to confirm its identity and purity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, offering insights into the experimental choices and data interpretation based on established scientific principles. The accurate structural elucidation of such compounds is a critical step in the research and development pipeline, ensuring the integrity of subsequent biological or chemical studies.[7]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[7][8] For a molecule of this complexity, both ¹H and ¹³C NMR are essential for unambiguous characterization.[9]

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference from solvent protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for analyzing complex aromatic and coupled spin systems.[10]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[9]

Figure 2: A generalized workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the nitrophenyl and benzyl groups, the benzylic methylene protons, the methine proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.[7]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Aromatic H (nitrophenyl) | 7.8 - 8.2 | Doublet | 1H | Ortho to the electron-withdrawing nitro group, deshielded. |

| Aromatic H (nitrophenyl) | 7.2 - 7.5 | Doublet | 1H | Coupled to the fluorine atom. |

| Aromatic H (benzyl) | 7.3 - 7.6 | Multiplet | 5H | Protons of the monosubstituted benzene ring. |

| Methine H | 5.5 - 5.8 | Singlet | 1H | Alpha to the cyano, carbonyl, and aromatic ring. |

| Methylene H (benzyl) | 5.2 - 5.4 | Singlet | 2H | Benzylic protons adjacent to the ester oxygen. |

| Methyl H | 2.3 - 2.5 | Singlet | 3H | Methyl group attached to the aromatic ring. |

Rationale Behind Predictions:

-

Aromatic Protons: The protons on the nitrophenyl ring are expected to be in the downfield region due to the strong electron-withdrawing effect of the nitro group.[11][12] The fluorine substituent will further influence the chemical shifts and introduce splitting. The five protons of the benzyl group will likely appear as a complex multiplet.

-

Methine Proton: The single proton at the chiral center is alpha to three electron-withdrawing groups (cyano, carbonyl, and nitrophenyl), leading to a significant downfield shift.

-

Methylene Protons: The benzylic protons of the ester are adjacent to an oxygen atom and a phenyl group, resulting in a downfield chemical shift.

-

Methyl Protons: The methyl group on the aromatic ring is expected to have a chemical shift in the typical range for aryl methyl groups.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.[8]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| Carbonyl C | 165 - 170 | Ester carbonyl carbon. |

| Aromatic C (C-NO₂) | 145 - 150 | Carbon bearing the nitro group. |

| Aromatic C (C-F) | 155 - 165 (doublet) | Carbon bearing the fluorine atom, shows C-F coupling. |

| Aromatic C (benzyl, ipso) | 135 - 138 | Quaternary carbon of the benzyl ring attached to the CH₂ group. |

| Aromatic C (benzyl) | 127 - 130 | CH carbons of the benzyl ring. |

| Aromatic C (nitrophenyl) | 120 - 140 | Other CH and quaternary carbons of the nitrophenyl ring. |

| Cyano C | 115 - 120 | Nitrile carbon. |

| Methylene C (benzyl) | 65 - 70 | Benzylic carbon of the ester. |

| Methine C | 45 - 55 | Chiral carbon. |

| Methyl C | 15 - 20 | Methyl carbon attached to the aromatic ring. |

Rationale Behind Predictions:

-

Carbonyl and Cyano Carbons: These carbons are characteristically found in the downfield region of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. Carbons attached to electronegative atoms (O, N, F) will be shifted downfield. The carbon attached to the fluorine atom is expected to appear as a doublet due to one-bond C-F coupling.

-

Aliphatic Carbons: The benzylic methylene, methine, and methyl carbons are expected in the upfield region of the spectrum, with their specific shifts determined by their local electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[13]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like the target compound.[13] It is expected to produce a prominent protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺). Electron impact (EI) ionization, a hard ionization technique, could also be used, which would result in more extensive fragmentation and provide detailed structural information.[14][15]

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Figure 3: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₇H₁₃FN₂O₄.

-

Molecular Weight: 340.30 g/mol

-

Exact Mass: 340.0863

Electrospray Ionization (ESI-MS):

Under positive ion ESI conditions, the most prominent ion is expected to be the protonated molecule:

-

[M+H]⁺: m/z 341.0936

Sodium and potassium adducts may also be observed:

-

[M+Na]⁺: m/z 363.0755

-

[M+K]⁺: m/z 379.0495

Electron Impact (EI-MS):

EI-MS is a hard ionization technique that will likely lead to significant fragmentation.[14] The molecular ion peak ([M]⁺˙ at m/z 340) may be weak or absent. Key predicted fragments include:

| m/z | Proposed Fragment | Notes |

| 249 | [M - C₇H₇]⁺ | Loss of the benzyl group. |

| 107 | [C₇H₇O]⁺ | Tropylium ion from the benzyl ester. |

| 91 | [C₇H₇]⁺ | Tropylium ion (benzyl cation). |

| 180 | [C₈H₅FNO₂]⁺ | Fragment from the nitrophenylacetonitrile moiety. |

The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).[16][17]

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and mass spectrometry data for this compound. The presented data and interpretations are based on fundamental principles of spectroscopy and spectrometry and are supported by data from related compounds. While this guide offers a robust framework for the characterization of this molecule, it is imperative that these predictions are confirmed through empirical data acquisition. The methodologies and analytical reasoning outlined herein should serve as a valuable resource for scientists engaged in the synthesis and analysis of this and structurally similar compounds.

References

-

Chemistry at Emory. Mass Spectrometry Ionization Methods. Emory University. Available from: [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available from: [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available from: [Link]

-

Slideshare. (n.d.). Ionizaion Techniques - Mass Spectroscopy. Slideshare. Available from: [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available from: [Link]

-

American Journal of Pharmacy & Health Research. (2022). Mass Spectroscopy and Ionization Techniques. AJPHR. Available from: [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]

-

Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Available from: [Link]

-

KIS Academics. (2023, September 30). An easy guide to understanding NMR SPECTROSCOPY. KIS Academics. Available from: [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available from: [Link]

-

MDPI. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. Available from: [Link]

-

National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available from: [Link]

-

National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available from: [Link]

-

ACS Publications. (2020, January 13). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. Available from: [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available from: [Link]

-

Chemsrc. (2025, September 27). This compound. Chemsrc. Available from: [Link]

-

Laibo Chem. (n.d.). This compound. Laibo Chem. Available from: [Link]

-

Chemsrc. (2024, January 9). This compound Price. Chemsrc. Available from: [Link]

-

Laibo Chem. (n.d.). This compound. Laibo Chem. Available from: [Link]

Sources

- 1. CAS#:1071974-01-0 | this compound | Chemsrc [chemsrc.com]

- 2. This compound [chemdict.com]

- 3. This compound , Package: 50mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound Price at Chemsrc [chemsrc.com]

- 6. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 7. azooptics.com [azooptics.com]

- 8. kisacademics.com [kisacademics.com]

- 9. emerypharma.com [emerypharma.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Ionizaion Techniques - Mass Spectroscopy | PDF [slideshare.net]

- 16. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Mechanistic Exploration of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Multifaceted Molecule

The emergence of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery.[1] Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate presents a compelling case for in-depth mechanistic investigation due to its unique combination of functional groups, each with a history of imparting significant biological activity. This technical guide offers a comprehensive exploration of the potential mechanisms of action for this compound, moving beyond mere speculation to provide a structured, evidence-based framework for its scientific evaluation. As senior application scientists, our role is to bridge the gap between chemical structure and biological function, and this document serves as a roadmap for that journey.

The core structure, a substituted nitrophenyl ring, is a well-established pharmacophore in a variety of bioactive compounds, known to participate in critical redox reactions within cellular environments.[2] The strategic placement of a cyano group, a benzyl ester, a fluorine atom, and a methyl group suggests a nuanced modulation of its physicochemical and pharmacological properties. This guide will dissect the probable contributions of each moiety to the overall mechanism of action, propose testable hypotheses, and provide detailed experimental protocols to elucidate the compound's biological targets and cellular effects.

Part 1: Postulated Mechanisms of Action: A Tripartite Hypothesis

Based on the confluence of its structural features, we propose three primary, potentially interconnected, mechanisms of action for this compound.

Hypothesis 1: Esterase-Activated Prodrug and Bio-reductive Activation

The benzyl ester moiety of the parent compound is a prime candidate for enzymatic cleavage by intracellular esterases, which are ubiquitous in mammalian cells. This hydrolysis would release the active acidic form, 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid. This "prodrug" strategy often enhances bioavailability and cellular uptake.

Following ester hydrolysis, the nitro group on the phenyl ring is poised for bio-reductive activation, a key mechanism for many nitroaromatic compounds.[2] In hypoxic environments, often characteristic of solid tumors and inflamed tissues, cellular reductases can reduce the nitro group to highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including:

-

Generation of Reactive Oxygen Species (ROS): The redox cycling of the nitro group can lead to the production of superoxide anions and other ROS, inducing oxidative stress and subsequent apoptosis.

-

Covalent Adduct Formation: The reduced nitro intermediates are electrophilic and can form covalent bonds with essential macromolecules like DNA and proteins, leading to cellular dysfunction and death.

This dual-step activation process—esterase cleavage followed by nitro-reduction—represents a targeted approach, potentially concentrating the cytotoxic effects in specific cellular compartments or tissues with high esterase and reductase activity.

Diagrammatic Representation of the Proposed Bioactivation Pathway

Caption: Proposed bioactivation pathway of this compound.

Hypothesis 2: Inhibition of Pro-inflammatory Pathways

The presence of the cyano and phenylacetate moieties suggests a potential role in modulating inflammatory responses. Phenylacetamide derivatives have been investigated for their anti-inflammatory properties.[3] The proposed mechanism in this context involves the inhibition of key enzymes or transcription factors in pro-inflammatory signaling pathways.

Potential targets include:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 would reduce the production of prostaglandins, key mediators of inflammation and pain.

-

Lipoxygenase (LOX) Enzymes: Similar to COX, inhibition of LOX enzymes, such as 5-lipoxygenase, would decrease the synthesis of leukotrienes, another class of potent inflammatory mediators.[4]

-

Nuclear Factor-kappa B (NF-κB) Signaling: The compound or its active metabolite could interfere with the activation of NF-κB, a master regulator of inflammatory gene expression.

The fluoro and methyl substitutions on the phenyl ring may enhance the binding affinity and selectivity of the compound for these targets.

Hypothesis 3: Disruption of Cellular Metabolism

The cyano group, a known modulator of protein function, and the overall lipophilicity of the molecule suggest potential interference with critical metabolic pathways. Compounds with similar structures have been shown to impact cellular respiration and energy production.

Possible mechanisms include:

-

Mitochondrial Dysfunction: The compound could uncouple oxidative phosphorylation or inhibit components of the electron transport chain, leading to a decrease in ATP production and an increase in ROS.

-

Enzyme Inhibition: The electrophilic nature of the cyano group or the reactive nitro intermediates could lead to the inhibition of key metabolic enzymes through covalent modification of active site residues.

Part 2: Experimental Validation: A Step-by-Step Investigative Workflow

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is recommended.

Tier 1: Foundational Cellular Assays

These initial experiments are designed to assess the general biological activity of the compound and to inform the direction of more targeted studies.

1.1. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent effect of the compound on the viability of various cell lines.

-

Protocol:

-

Seed a panel of cell lines (e.g., cancer cell lines representing different tissue origins, and non-cancerous control cell lines) in 96-well plates.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

-

| Parameter | Description |

| Cell Lines | Panel of cancer and non-cancerous cells |

| Compound Conc. | 0.01 µM to 100 µM |

| Incubation Time | 24, 48, 72 hours |

| Readout | Absorbance at 570 nm (MTT) or fluorescence (PrestoBlue) |

1.2. Esterase Activity Assay

-

Objective: To confirm the hydrolysis of the benzyl ester by intracellular esterases.

-

Protocol:

Workflow for Initial Biological Characterization

Caption: Workflow for the initial biological characterization of the compound.

Tier 2: Mechanistic Deep Dive

Based on the results of the foundational assays, these experiments will probe the specific molecular mechanisms.

2.1. Investigation of Bio-reductive Activation and Oxidative Stress

-

Objective: To determine if the compound's cytotoxicity is dependent on nitro-reduction and if it induces oxidative stress.

-

Protocols:

-

Hypoxia-dependent Cytotoxicity: Compare the IC50 values of the compound under normoxic (21% O2) and hypoxic (1% O2) conditions. Increased cytotoxicity under hypoxia would support a bio-reductive activation mechanism.

-

ROS Detection: Treat cells with the compound and measure intracellular ROS levels using fluorescent probes like DCFDA or CellROX Green.

-

Western Blot Analysis: Probe for markers of oxidative stress and DNA damage (e.g., γ-H2AX, 4-HNE).

-

2.2. Anti-inflammatory Pathway Analysis

-

Objective: To assess the compound's ability to modulate key inflammatory pathways.

-

Protocols:

-

Enzyme Inhibition Assays: Perform in vitro assays to measure the inhibition of purified COX-1, COX-2, and 5-LOX enzymes.

-

Cytokine Production Measurement: Treat immune cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of the compound. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

-

NF-κB Reporter Assay: Utilize a cell line with an NF-κB-driven reporter gene (e.g., luciferase) to quantify the effect of the compound on NF-κB activation.

-

2.3. Metabolic Function Analysis

-

Objective: To evaluate the impact of the compound on cellular metabolism.

-

Protocols:

-

Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with the compound.

-

ATP Production Assay: Quantify intracellular ATP levels using a luciferase-based assay.

-

Part 3: Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive understanding of the mechanism of action of this compound.

| Experimental Result | Potential Interpretation |

| Increased cytotoxicity in hypoxia | Supports bio-reductive activation of the nitro group. |

| Inhibition of COX/LOX enzymes | Indicates a direct anti-inflammatory mechanism. |

| Decreased mitochondrial respiration | Suggests interference with cellular energy metabolism. |

| No change in activity with esterase inhibitors | The compound may be active in its ester form. |

Future research should focus on identifying the specific cellular targets of the compound and its active metabolites. This can be achieved through techniques such as affinity chromatography, chemical proteomics, and computational docking studies. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this promising molecule. The journey from a novel chemical entity to a potential therapeutic is a long and rigorous one, but a systematic and hypothesis-driven approach, as outlined in this guide, provides the surest path to success.

References

-

PubChem. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243. [Link]

-

LookChem. Cas 830-03-5,4-NITROPHENYL ACETATE. [Link]

-

OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

MDPI. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. [Link]

-

PubMed. Cyanobacterial Cyclopeptides as Lead Compounds to Novel Targeted Cancer Drugs. [Link]

-

MDPI. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. [Link]

-

PubMed. Progress in the discovery and development of anticancer agents from marine cyanobacteria. [Link]

-

Chemsrc. This compound. [Link]

-

Laibo Chem. This compound , Package: 50mg. [Link]

-

Chembeasy. This compound. [Link]

-

MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

-

ResearchGate. Bioactive Natural Products from Marine Cyanobacteria for Drug Discovery. [Link]

-

PubMed. New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies. [Link]

-

National Center for Biotechnology Information. Editorial: Novel compounds from chemistry to druggable candidates. [Link]

-

Chemsrc. This compound Price. [Link]

-

PubChem. Methyl 2-cyano-2-(2-nitrophenyl)acetate | C10H8N2O4 | CID 2779220. [Link]

Sources

- 1. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

The Resurgence of Nitrophenylacetates: A Technical Guide to Their Synthesis, Bioactivity, and Therapeutic Potential in Medicinal Chemistry

Abstract

The nitrophenylacetate scaffold, a seemingly simple chemical entity, has emerged as a privileged structure in modern medicinal chemistry. Its inherent electronic properties, coupled with the versatility of synthetic modifications, have given rise to a diverse library of derivatives with potent and varied biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of nitrophenylacetate derivatives. We will delve into their significant potential as anticancer and antimicrobial agents, providing detailed experimental protocols and exploring the underlying mechanisms of action that govern their therapeutic effects.

Introduction: The Enduring Relevance of the Nitroaromatic Moiety

For decades, the nitroaromatic group has been a cornerstone in the development of bioactive compounds.[1] Its strong electron-withdrawing nature profoundly influences the physicochemical properties of a molecule, often enhancing its interaction with biological targets.[2] While concerns regarding potential toxicity have been raised, modern medicinal chemistry has demonstrated that careful molecular design can harness the power of the nitro group while mitigating off-target effects.[3] The nitrophenylacetate framework, in particular, offers a synthetically accessible starting point for the development of novel therapeutics. This guide will illuminate the path from chemical synthesis to biological application, providing the necessary tools and knowledge for researchers to explore this promising class of compounds.

Synthetic Strategies for Nitrophenylacetate Derivatives

The synthesis of nitrophenylacetate derivatives is typically achieved through straightforward and well-established chemical transformations. The choice of synthetic route often depends on the desired substitution pattern on both the phenyl ring and the acetate moiety.

General Synthesis of p-Nitrophenyl Acetate

A common and efficient method for the synthesis of the parent p-nitrophenyl acetate (PNPA) involves the acetylation of sodium p-nitrophenolate. This process is often preceded by the hydroxylation of p-nitrochlorobenzene under pressure.[4]

Experimental Protocol: Synthesis of p-Nitrophenyl Acetate [4]

Materials:

-

p-Nitrochlorobenzene (PNCB)

-

Sodium hydroxide (NaOH)

-

Acetic anhydride

-

Appropriate solvents (e.g., water, organic solvent for extraction)

Step-by-Step Procedure:

-

Preparation of Sodium p-Nitrophenolate:

-

In a pressure vessel, react p-nitrochlorobenzene with a solution of sodium hydroxide.

-

Optimal conditions reported include a reaction temperature of 140°C, a pressure of 0.3 MPa, and a reaction time of 10 hours. The molar ratio of sodium hydroxide to p-nitrochlorobenzene is typically around 2.5, with an optimal lye mass fraction of 15%.[4]

-

-

Acetylation:

-

Treat the resulting sodium p-nitrophenolate with an acetylating agent, such as acetic anhydride.

-

The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up to remove any unreacted reagents and byproducts.

-

The crude p-nitrophenyl acetate is then extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The final product can be further purified by recrystallization to yield p-nitrophenyl acetate.

-

Synthesis of Substituted Nitrophenylacetate Derivatives

The synthesis of more complex derivatives often involves multi-step sequences, allowing for the introduction of various functional groups to probe structure-activity relationships. A general approach involves the nitration of a substituted phenylacetic acid or the coupling of a nitrophenylacetic acid with a desired alcohol or amine.

Caption: General workflow for the synthesis of substituted nitrophenylacetate derivatives.

Anticancer Activity of Nitrophenylacetate Derivatives

A growing body of evidence highlights the potential of nitrophenylacetate derivatives as effective anticancer agents.[5] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in cancer progression.[6][7]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is highly dependent on their substitution pattern. Key SAR observations include:

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring can significantly impact cytotoxicity. Studies have shown that in some series, the ortho or para positioning of the nitro group leads to enhanced activity compared to the meta position.

-

Nature of the Ester/Amide Group: Modification of the acetate moiety to form different esters or amides allows for the fine-tuning of lipophilicity and steric bulk, which in turn affects cellular uptake and target engagement.

-

Substitution on the Phenyl Ring: The introduction of other substituents on the aromatic ring can modulate the electronic properties and overall shape of the molecule, influencing its biological activity. For instance, the presence of a good leaving group at the benzylic position can indicate a mechanism related to alkylating properties.[5]

Evaluation of Anticancer Activity: The MTS Assay

The MTS assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9] It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium.

Experimental Protocol: MTS Assay for Anticancer Activity [8][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitrophenylacetate derivative (stock solution in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

MTS reagent (in combination with an electron coupling reagent like PES)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the nitrophenylacetate derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTS Addition and Incubation:

-

Add 20 µL of the combined MTS/PES solution to each well.

-

Incubate the plate for 1-4 hours at 37°C for color development.

-

-

Absorbance Measurement:

-

Record the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

-

Antimicrobial Potential of Nitrophenylacetate Derivatives

Nitroaromatic compounds have a long history of use as antimicrobial agents.[11] Their efficacy stems from the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radical species.[3][12]

Mechanism of Antimicrobial Action

The generally accepted mechanism of action for nitroaromatic antimicrobials involves the following steps:

Caption: Simplified mechanism of antimicrobial action for nitroaromatic compounds.

This reductive bioactivation is a key feature, as it can be selective for anaerobic or microaerophilic organisms that possess the necessary nitroreductase enzymes.[12] The resulting reactive nitrogen species can cause widespread damage to DNA, proteins, and other essential cellular components, ultimately leading to cell death.[11]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of nitrophenylacetate derivatives can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for Antibacterial Screening [13][14]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Nitrophenylacetate derivative (stock solution in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Step-by-Step Procedure:

-

Compound Dilution:

-

Prepare two-fold serial dilutions of the nitrophenylacetate derivative in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Optional: Resazurin Assay for Viability:

-

To quantify bacterial viability, a resazurin solution can be added to each well after incubation.

-

Metabolically active bacteria will reduce the blue resazurin to the pink and fluorescent resorufin.

-

The fluorescence can be measured to determine the extent of bacterial growth inhibition.[1]

-

Conclusion and Future Perspectives

Nitrophenylacetate derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their significant anticancer and antimicrobial activities, makes them attractive candidates for further drug development. Future research in this area should focus on:

-

Elucidation of Specific Molecular Targets: While the general mechanisms of action are understood, identifying the specific protein or nucleic acid targets of these derivatives will enable more rational drug design.

-

Optimization of Pharmacokinetic Properties: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and to guide modifications that improve their drug-like characteristics.

-

Development of Targeted Delivery Systems: Encapsulating nitrophenylacetate derivatives in nanoparticle-based delivery systems could enhance their therapeutic index by increasing their accumulation at the site of action and reducing systemic toxicity.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the vast chemical space of nitrophenylacetate derivatives and unlock their full therapeutic potential.

References

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

- Floyd, R. A., & Hensley, K. (2002). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry-Anti-Cancer Agents, 2(1), 1-13.

- Es-Seddiki, S., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 987.

-

Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]

-

MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Five Simple Steps For a Successful MTS Assay! (2025). Bitesize Bio. [Link]

- de Oliveira, R. B., et al. (2012). Synthesis of nitroaromatic compounds as potential anticancer agents. European Journal of Medicinal Chemistry, 54, 535-543.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85.

- Hrabalek, A., et al. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules, 23(11), 2919.

-

Farmer, P. B., & Gescher, A. (2025). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. ResearchGate. [Link]

-

Chemical Screening for Compounds with Antibacterial Activity in Human... (n.d.). ResearchGate. [Link]

- Khan, A. H., & Ross, W. C. (1971). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. II. Chemico-Biological Interactions, 4(1), 11-22.

- Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.

- Khan, A. H., & Ross, W. C. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chemico-Biological Interactions, 1(1), 27-47.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

Synthesis of p-nitrophenyl acetate. (n.d.). Academax. [Link]

-

Tumour-growth inhibitorynitrofphenylaziridines and related compounds structure-activity relationships. (n.d.). Scilit. [Link]

-

Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. (2024). ResearchGate. [Link]

-

PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. (2018). IJRPC. [Link]